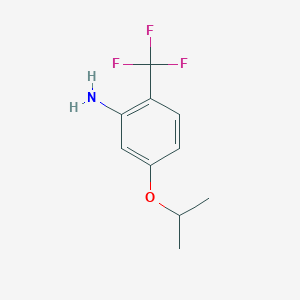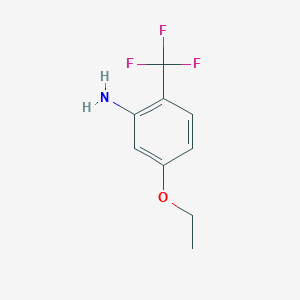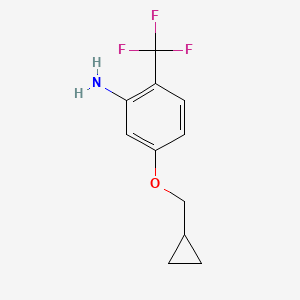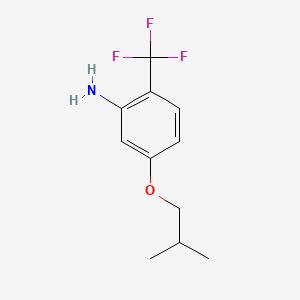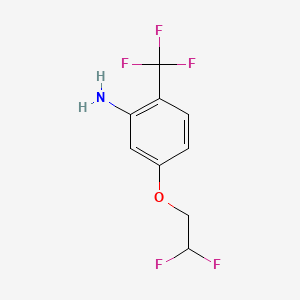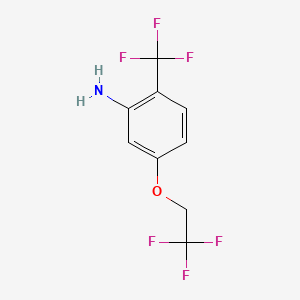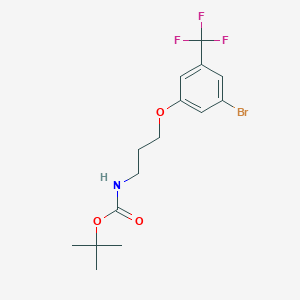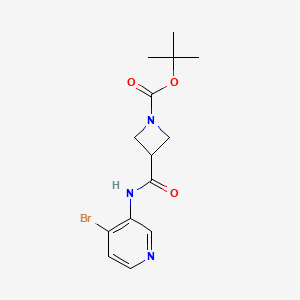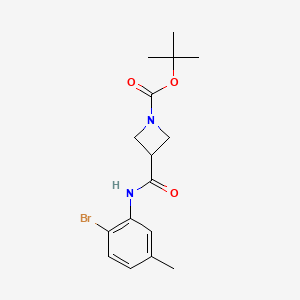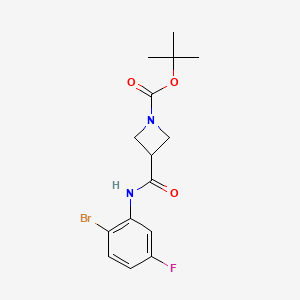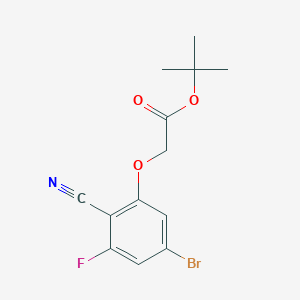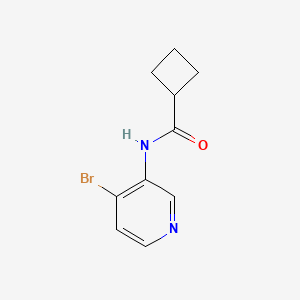
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutanecarboxamide moiety attached to a 4-bromopyridin-3-yl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide typically involves the reaction of 4-bromopyridine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as bis(pinacolato)diboron, potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane . The reaction conditions often require heating and stirring to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with different aryl or alkyl groups using boron reagents and palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Reagents such as bis(pinacolato)diboron and palladium catalysts are used, typically in solvents like dioxane or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are diverse aryl or alkyl derivatives of the original compound.
科学的研究の応用
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting enzymes like GSK-3β, which are implicated in neurodegenerative diseases.
Biological Research: The compound’s ability to modulate biological pathways makes it a candidate for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique structure allows for the development of new materials and catalysts in chemical industries.
作用機序
The mechanism of action of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of enzymes like GSK-3β, inhibiting their activity and thereby modulating downstream signaling pathways involved in inflammation and neurodegeneration . This inhibition can lead to reduced production of pro-inflammatory cytokines and neuroprotective effects.
類似化合物との比較
Similar Compounds
- N-(5-Bromopyridin-3-yl)cyclobutanecarboxamide
- N-(6-Bromopyridin-2-yl)cyclobutanecarboxamide
Uniqueness
N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it distinct from other bromopyridine derivatives and potentially more effective in certain applications.
特性
IUPAC Name |
N-(4-bromopyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-12-6-9(8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLOMKYBPOMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
